![molecular formula C31H36O13 B2945642 [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate CAS No. 1093230-52-4](/img/structure/B2945642.png)
[3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate is a complex organic compound that features multiple functional groups, including acetoxy, hydroxy, and phenoxy groups
Mécanisme D'action
Target of Action
The compound, also known as Dapagliflozin Tetracetate , is primarily targeted towards the Sodium-Glucose Co-transporter 2 (SGLT2) in the kidneys. SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate .
Mode of Action
Dapagliflozin Tetracetate inhibits SGLT2, reducing the reabsorption of glucose and leading to the excretion of glucose in the urine . This results in lowered blood glucose levels, beneficial for managing diabetes .
Biochemical Pathways
The inhibition of SGLT2 disrupts the normal glucose reabsorption pathway in the kidneys. This leads to a decrease in the renal threshold for glucose, resulting in glycosuria (excretion of glucose in the urine). The overall effect is a reduction in total body glucose content and improvement in glycemic control .
Pharmacokinetics
It is predicted to have a boiling point of 6268±550 °C and a density of 129±01 g/cm3 . It is slightly soluble in Chloroform, Dichloromethane, and DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of Dapagliflozin Tetracetate’s action is a reduction in blood glucose levels. This can help manage hyperglycemia in diabetes patients . It may also lead to weight loss due to the loss of glucose calories in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Dapagliflozin Tetracetate. For instance, its stability is best under dry conditions and at room temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the starting material are protected using acetic anhydride to form acetoxy groups.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a nucleophilic substitution.
Introduction of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction.
Final Acetylation: The final acetylation step ensures that all hydroxyl groups are converted to acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenoxy groups.
Reduction: Reduction reactions can target the acetoxy groups, converting them back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with different functional groups replacing the acetoxy or phenoxy groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(methoxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate
- [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(ethoxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate
Uniqueness
The uniqueness of [3,4,5-tris(acetyloxy)-6-(3-hydroxy-4-{2-[4-(propan-2-yloxy)phenyl]acetyl}phenoxy)oxan-2-yl]methyl acetate lies in its specific functional groups and their arrangement, which can lead to unique chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(4-propan-2-yloxyphenyl)acetyl]phenoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O13/c1-16(2)39-22-9-7-21(8-10-22)13-25(36)24-12-11-23(14-26(24)37)43-31-30(42-20(6)35)29(41-19(5)34)28(40-18(4)33)27(44-31)15-38-17(3)32/h7-12,14,16,27-31,37H,13,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQJURBTPVLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
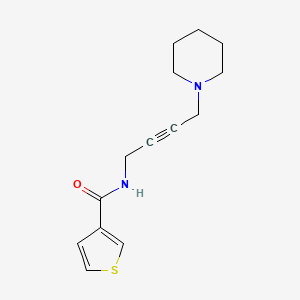
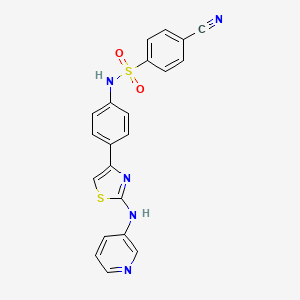
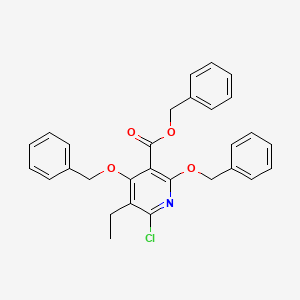

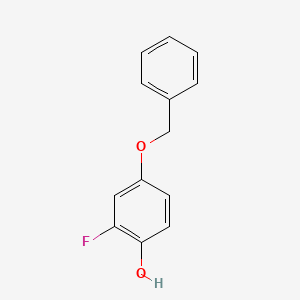
![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)
![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)
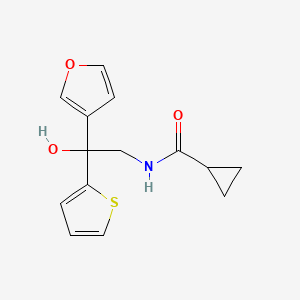
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2945572.png)
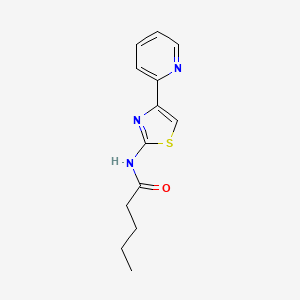
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)
![1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2945582.png)
